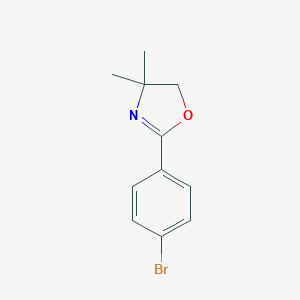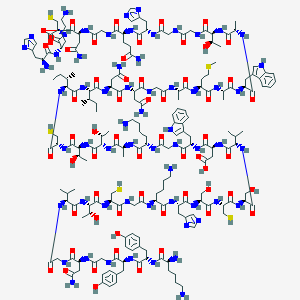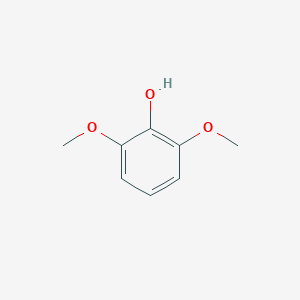
5-Methylidenepentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidenepentadecane: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in the pentadecane chain. . It is a colorless liquid at room temperature and is primarily used in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenepentadecane can be achieved through various methods. One common approach involves the alkylation of 1-dodecene with n-butyllithium followed by a reaction with dodec-1-en-2-yl . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes . These processes use catalysts such as zeolites or metal oxides to facilitate the alkylation reactions. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methylidenepentadecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: The major product is typically a or .
Reduction: The major product is typically an .
Substitution: The major product is typically a .
Scientific Research Applications
5-Methylidenepentadecane has several applications in scientific research:
Chemistry: It is used as a for the synthesis of more complex organic compounds.
Biology: It is used in to understand the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential , including and effects.
Industry: It is used in the production of lubricants , plasticizers , and surfactants .
Mechanism of Action
The mechanism of action of 5-Methylidenepentadecane involves its interaction with cellular membranes . The double bond in the molecule allows it to insert into the lipid bilayer, disrupting the membrane structure and affecting cellular processes. This disruption can lead to cell lysis or inhibition of cellular functions .
Comparison with Similar Compounds
Pentadecane: A saturated hydrocarbon with no double bonds.
1-Hexadecene: An alkene with a double bond at the first carbon atom.
5-Methylpentadecane: A saturated hydrocarbon with a methyl group at the fifth carbon atom.
Uniqueness: 5-Methylidenepentadecane is unique due to the presence of a double bond at the fifth carbon atom, which imparts different chemical reactivity and physical properties compared to its saturated counterparts .
Properties
IUPAC Name |
5-methylidenepentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXDVLPLNHVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453902 |
Source


|
| Record name | Pentadecane,5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115146-98-0 |
Source


|
| Record name | Pentadecane,5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

